molecular formula C15H13FN4S B5763400 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole

5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole

货号 B5763400
分子量: 300.4 g/mol
InChI 键: YGRNAZGPTDMTFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole, also known as ABT-199 or Venetoclax, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that regulates cell death and survival. ABT-199 has been developed as a targeted therapy for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

作用机制

BCL-2 is an anti-apoptotic protein that prevents programmed cell death by inhibiting the activity of pro-apoptotic proteins. 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole selectively binds to the hydrophobic groove of BCL-2 protein and inhibits its function, leading to the activation of pro-apoptotic proteins and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression. In addition, 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has been found to have minimal toxicity in normal cells and tissues. However, 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has been associated with some adverse effects, such as neutropenia, thrombocytopenia, and gastrointestinal toxicity.

实验室实验的优点和局限性

5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has several advantages for lab experiments, including its high selectivity for BCL-2 protein, potent anti-tumor activity, and synergistic effects with other chemotherapeutic agents. However, 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has some limitations, such as its low solubility in aqueous solutions and its potential for drug resistance.

未来方向

For 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole research include the development of new formulations to improve its solubility and bioavailability, the identification of biomarkers to predict response to 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole therapy, and the exploration of its potential for combination therapy with other targeted agents. In addition, further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.
In conclusion, 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole is a promising targeted therapy for the treatment of CLL and AML. Its selective inhibition of BCL-2 protein and potent anti-tumor activity make it a valuable addition to the arsenal of cancer therapies. Ongoing research is needed to further optimize its use and to explore its potential for other types of cancer.

合成方法

5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of a key intermediate, 5-(2-fluorobenzylthio)-1H-tetrazole, which is then coupled with 4-methylphenylboronic acid to form 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole. The final product is obtained through purification and crystallization steps.

科学研究应用

5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has been extensively studied in preclinical and clinical trials for the treatment of CLL and AML. In vitro studies have shown that 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole induces apoptosis in cancer cells by selectively binding to BCL-2 protein and inhibiting its anti-apoptotic function. 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has also been found to have synergistic effects when combined with other chemotherapeutic agents, such as rituximab and idarubicin. In clinical trials, 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has shown promising results in patients with relapsed or refractory CLL and AML.

属性

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4S/c1-11-6-8-13(9-7-11)20-15(17-18-19-20)21-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRNAZGPTDMTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-1H-tetrazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。